TAMRA-PEG4-DBCO

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

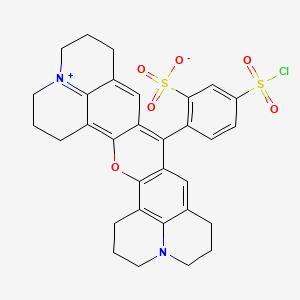

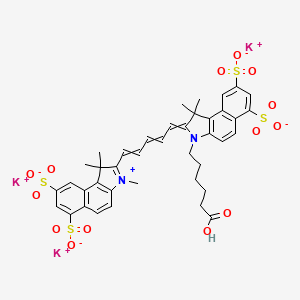

TAMRA-PEG4-DBCO is a PEG-based TAMRA dye that contains a DBCO group . The TAMRA dye is widely used in oligonucleotide labeling and automated DNA sequencing applications . DBCO-PEG4-TAMRA is a click chemistry reagent, it contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .

Synthesis Analysis

The synthesis of TAMRA-PEG4-DBCO involves the use of Click Chemistry . This is a group of reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high product yields . DBCO reacts with azide functionalized compounds or biomolecules without a catalyst to form a stable triazole linkage .Molecular Structure Analysis

The molecular formula of TAMRA-PEG4-DBCO is C54H57N5O10 . It has a molecular weight of 936.1 g/mol .Chemical Reactions Analysis

The DBCO group in TAMRA-PEG4-DBCO can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Physical And Chemical Properties Analysis

TAMRA-PEG4-DBCO has a molecular weight of 936.1 g/mol . It has a molecular formula of C54H57N5O10 . The compound is a solid and its color ranges from light brown to brown . It is soluble in DMSO, DMF, and DCM .科学的研究の応用

Oligonucleotide Labeling

TAMRA-PEG4-DBCO is widely used in oligonucleotide labeling . The DBCO group enables copper-free Click Chemistry, which is a reliable method for labeling oligonucleotides with the TAMRA dye .

Automated DNA Sequencing

Another significant application of TAMRA-PEG4-DBCO is in automated DNA sequencing . The TAMRA dye has achieved prominence as a dye for this application .

Increasing Solubility in Aqueous Media

The hydrophilic PEG spacer in TAMRA-PEG4-DBCO increases its solubility in aqueous media . This property is particularly useful in biological research where water solubility is often required.

Bioorthogonal Chemistry

The DBCO group in TAMRA-PEG4-DBCO enables copper-free Click Chemistry . This type of chemistry is bioorthogonal, meaning it can occur inside living organisms without interfering with native biochemical processes. This makes TAMRA-PEG4-DBCO useful in live cell imaging and other biological applications.

Protein Modification

TAMRA-PEG4-DBCO can be used for protein modification . The DBCO group can react with azides present on proteins to form a stable triazole .

作用機序

Target of Action

TAMRA-PEG4-DBCO is a reagent used in Click Chemistry , a powerful tool for bioconjugation . The primary targets of this compound are molecules containing azide groups . The DBCO group in the compound can react with these azide groups to form a stable triazole linkage .

Mode of Action

The compound contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This reaction forms a stable triazole linkage without the need for a catalyst . This makes it an ideal alternative for applications that are intolerant to copper .

Biochemical Pathways

The biochemical pathways involved in the action of TAMRA-PEG4-DBCO are related to the bioconjugation processes in Click Chemistry . The formation of the triazole linkage can be used for various purposes, such as oligonucleotide labeling and automated DNA sequencing applications .

Pharmacokinetics

The compound contains a hydrophilic peg spacer, which is known toincrease solubility in aqueous media . This could potentially enhance its bioavailability.

Result of Action

The result of the action of TAMRA-PEG4-DBCO is the formation of a stable triazole linkage with azide-containing molecules . This enables the compound to be used as a labeling reagent in various applications, including oligonucleotide labeling and automated DNA sequencing .

Action Environment

The action of TAMRA-PEG4-DBCO is influenced by the presence of azide-containing molecules, which are its primary targets . The compound is also designed to be stable and reactive in aqueous environments due to its hydrophilic PEG spacer . .

将来の方向性

TAMRA-PEG4-DBCO is a promising compound in the field of biochemistry, particularly in oligonucleotide labeling and automated DNA sequencing applications . Its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups opens up new possibilities for its use in Click Chemistry .

特性

| { "Design of the Synthesis Pathway": "The synthesis of TAMRA-PEG4-DBCO involves the conjugation of TAMRA (a fluorescent dye), PEG4 (a polyethylene glycol linker), and DBCO (a bioorthogonal reactive group) via a series of chemical reactions.", "Starting Materials": [ "TAMRA-NHS ester", "PEG4-NHS ester", "DBCO-NHS ester", "Triethylamine", "Dimethylformamide", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Dissolve TAMRA-NHS ester, PEG4-NHS ester, and DBCO-NHS ester in dry dichloromethane.", "Step 2: Add triethylamine to the solution to catalyze the reaction.", "Step 3: Stir the mixture at room temperature for several hours.", "Step 4: Remove the solvent by evaporation under reduced pressure.", "Step 5: Add diethyl ether to the residue to precipitate the product.", "Step 6: Collect the precipitate by filtration and wash with diethyl ether.", "Step 7: Dissolve the product in dimethylformamide.", "Step 8: Add sodium bicarbonate to the solution to neutralize the excess triethylamine.", "Step 9: Purify the product by column chromatography using a polar stationary phase and a nonpolar mobile phase.", "Step 10: Characterize the product by NMR spectroscopy and mass spectrometry." ] } | |

CAS番号 |

1895849-41-8 |

分子式 |

C54H57N5O10 |

分子量 |

936.08 |

IUPAC名 |

TAMRA-PEG4-DBCO |

InChI |

InChI=1S/C54H57N5O10/c1-57(2)41-16-19-44-48(34-41)69-49-35-42(58(3)4)17-20-45(49)52(44)46-33-39(15-18-43(46)54(63)64)53(62)56-24-26-66-28-30-68-32-31-67-29-27-65-25-22-50(60)55-23-21-51(61)59-36-40-11-6-5-9-37(40)13-14-38-10-7-8-12-47(38)59/h5-12,15-20,33-35H,21-32,36H2,1-4H3,(H2-,55,56,60,62,63,64) |

InChIキー |

PPBDZCKACSOPKU-UHFFFAOYSA-N |

SMILES |

O=C(CCNC(CCOCCOCCOCCOCCNC(C1=CC=C(C([O-])=O)C(C2=C(C=C/3)C(OC4=C2C=CC(N(C)C)=C4)=CC3=[N+](C)/C)=C1)=O)=O)N5CC6=C(C=CC=C6)C#CC7=C5C=CC=C7 |

外観 |

Solid powder |

純度 |

>95% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO, DMF, DCM |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

TAMRA-PEG4-DBCO |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[3-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid](/img/structure/B611074.png)

![Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate](/img/structure/B611075.png)